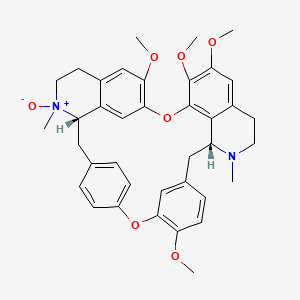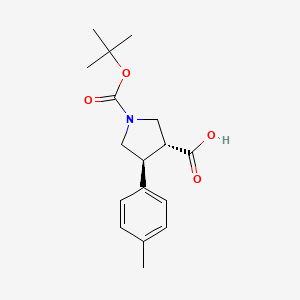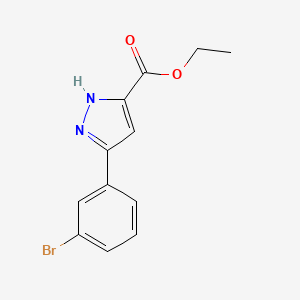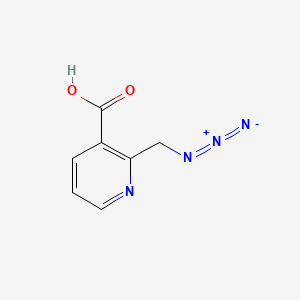
Ácido 2-(azidometil)nicotínico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)nicotinic acid is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is particularly notable for its use in RNA structure profiling and gene editing technologies.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The azidomethylnicotinyl (AMN) group of “2-(Azidomethyl)nicotinic acid” has been demonstrated to block the function of gRNA and CRISPR systems . This blocking can be reactivated by removing the AMN groups with Staudinger reduction . This provides a means to control nucleic acid cleavage and gene editing in live cells .
Safety and Hazards
Direcciones Futuras
The use of “2-(Azidomethyl)nicotinic acid” in the icSHAPE method for live-cell RNA structure profiling presents promising future directions . It provides a tool for identifying regions that may be susceptible to therapeutic targeting . The ability to control nucleic acid cleavage and gene editing in live cells also opens up new possibilities for research and therapeutic applications .
Análisis Bioquímico
Biochemical Properties
2-(Azidomethyl)nicotinic acid interacts with RNA molecules in a process called icSHAPE . This process uses 2-(Azidomethyl)nicotinic acid in a chemoaffinity method to probe RNA structure . The compound is an azido version of the cell-permeable SHAPE reagent 2-methylnicotinic acid imidazolide (NAI) that permits the tagging of 2-(Azidomethyl)nicotinic acid-modified RNA with a biotin moiety for subsequent capture via streptavidin .
Cellular Effects
The use of 2-(Azidomethyl)nicotinic acid in the icSHAPE process allows for the profiling of RNA structure within living cells . This provides valuable insights into the structure of RNA and its role in cellular processes . Additionally, the azidomethylnicotinyl (AMN) group of 2-(Azidomethyl)nicotinic acid has been demonstrated to block the function of gRNA and CRISPR systems .
Molecular Mechanism
The molecular mechanism of 2-(Azidomethyl)nicotinic acid involves its interaction with RNA molecules. It is used in the icSHAPE process, where it reacts with the unpaired ribose of unstructured nucleotides . This allows for the tagging of 2-(Azidomethyl)nicotinic acid-modified RNA with a biotin moiety for subsequent capture via streptavidin .
Temporal Effects in Laboratory Settings
Its use in the icSHAPE process suggests that it may have a stable interaction with RNA molecules .
Metabolic Pathways
It is known that this compound is used in the icSHAPE process to probe RNA structure .
Transport and Distribution
Its use in the icSHAPE process suggests that it may interact with RNA molecules within cells .
Subcellular Localization
Its use in the icSHAPE process suggests that it may interact with RNA molecules within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)nicotinic acid typically involves the introduction of an azido group to the nicotinic acid molecule. One common method involves the reaction of nicotinic acid with sodium azide under specific conditions to achieve the desired azidomethyl substitution.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Azidomethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide is commonly used for introducing the azido group.
Reduction Reactions: Staudinger reduction using triphenylphosphine is a typical method for reducing the azido group.
Major Products Formed:
Substitution Reactions: Formation of azidomethyl derivatives.
Reduction Reactions: Conversion of the azido group to an amine group.
Comparación Con Compuestos Similares
2-Methylnicotinic Acid Imidazolide: Another derivative of nicotinic acid used in RNA structure profiling.
N-Methyl-Isatoic Anhydride: Used in RNA chemical modification and structure analysis.
Uniqueness: 2-(Azidomethyl)nicotinic acid is unique due to its azido group, which allows for specific interactions and modifications in nucleic acid research. Its ability to control gene editing processes sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-(azidomethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBCLUAIVGVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 2-(Azidomethyl)nicotinic acid acyl imidazole (NAI-N3) help identify aptamers within a pool of RNA sequences?
A1: NAI-N3 is a SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) reagent used to probe RNA structure. [] In the context of aptamer discovery, NAI-N3 preferentially acylates the 2′-hydroxyl group of riboses in flexible and accessible regions of RNA molecules. [] When an aptamer binds to its target ligand, its structure often changes, leading to alterations in the accessibility of certain ribose groups. NAI-N3 reacts differently with the bound and unbound forms of the aptamer, creating a distinct pattern of acylation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
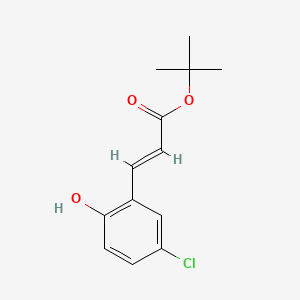

![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)

![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)
![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)


